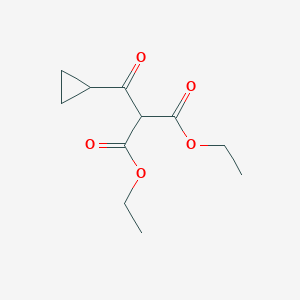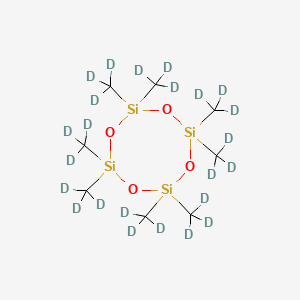
Octamethylcyclotetrasiloxane-d24
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octamethylcyclotetrasiloxane-d24 is a deuterated form of octamethylcyclotetrasiloxane, an organosilicon compound with the formula [(CD3)2SiO]4. This compound is a colorless, viscous liquid and is a common cyclomethicone. It is widely used in various industrial applications, including cosmetics and personal care products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Octamethylcyclotetrasiloxane-d24 is synthesized through the hydrolysis of dimethyldichlorosilane-d6. The hydrolysis process produces a mixture of cyclic dimethylsiloxanes and polydimethylsiloxane. The cyclic siloxanes, including this compound, are then separated by distillation. The reaction typically involves the use of a strong base, such as potassium hydroxide, to equilibrate the polymer/ring mixture, allowing complete conversion to the more volatile cyclic siloxanes .
Industrial Production Methods
Commercial production of this compound involves the hydrolysis of dimethyldichlorosilane-d6 followed by distillation to separate the cyclic siloxanes. The process is carried out in large-scale reactors under controlled conditions to ensure high purity and yield. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product, making it suitable for specific applications in scientific research .
Análisis De Reacciones Químicas
Types of Reactions
Octamethylcyclotetrasiloxane-d24 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxane oligomers.
Reduction: Reduction reactions can convert the compound into silanes.
Substitution: Substitution reactions can replace the methyl groups with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of organometallic reagents, such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Silanols and siloxane oligomers.
Reduction: Silanes.
Substitution: Functionalized siloxanes with various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Octamethylcyclotetrasiloxane-d24 is used in a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and polymers.
Biology: The compound is used in studies involving the interaction of siloxanes with biological systems.
Medicine: It is used in the development of drug delivery systems and biomedical devices.
Industry: The compound is used in the production of silicone-based materials, such as lubricants, sealants, and adhesives
Mecanismo De Acción
The mechanism of action of octamethylcyclotetrasiloxane-d24 involves its interaction with various molecular targets and pathways. The compound can interact with biological membranes, altering their properties and affecting cellular processes. It can also act as a carrier for other molecules, facilitating their transport and delivery to specific targets. The deuterated form of the compound is particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy, as the presence of deuterium atoms enhances the sensitivity and resolution of the NMR signals .
Comparación Con Compuestos Similares
Similar Compounds
Decamethylcyclopentasiloxane (D5): A similar cyclic siloxane with five silicon atoms and ten methyl groups.
Dodecamethylcyclohexasiloxane (D6): A cyclic siloxane with six silicon atoms and twelve methyl groups.
Hexamethylcyclotrisiloxane (D3): A smaller cyclic siloxane with three silicon atoms and six methyl groups
Uniqueness
Octamethylcyclotetrasiloxane-d24 is unique due to its deuterated nature, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms enhances the sensitivity and resolution of the NMR signals, making it an essential tool in various scientific research applications .
Propiedades
Fórmula molecular |
C8H24O4Si4 |
|---|---|
Peso molecular |
320.76 g/mol |
Nombre IUPAC |
2,2,4,4,6,6,8,8-octakis(trideuteriomethyl)-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C8H24O4Si4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h1-8H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3 |
Clave InChI |
HMMGMWAXVFQUOA-JFUAVBILSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[Si]1(O[Si](O[Si](O[Si](O1)(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canónico |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6R,13S,25R)-5-O-Demethyl-28-deoxy-5-O-[(1,1-dimethylethyl)dimethylsilyl]-6,28-epoxy-13-hydroxy-25-[(1S)-1-methylpropyl]milbemycin B](/img/structure/B13410386.png)

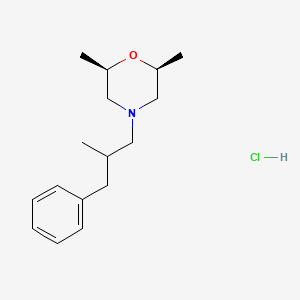
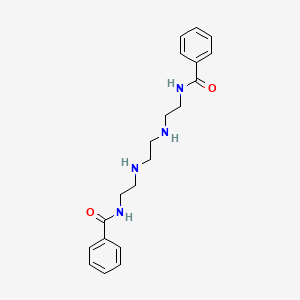
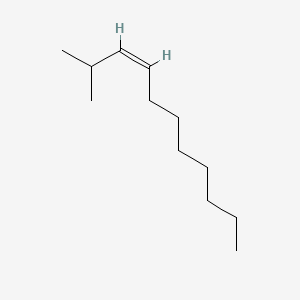
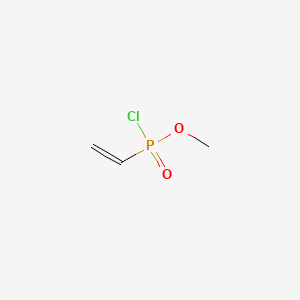
![2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate](/img/structure/B13410419.png)
![Pyridine, 2-(chloromethyl)-3-methyl-4-[(trifluoromethoxy)methyl]-](/img/structure/B13410427.png)
![1-[3-(2-Fluoroethyl)phenyl]methanamine](/img/structure/B13410430.png)
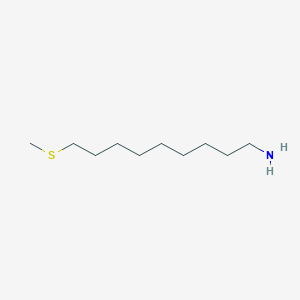
![(E,4R)-4-[(1R,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B13410443.png)
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B13410450.png)

